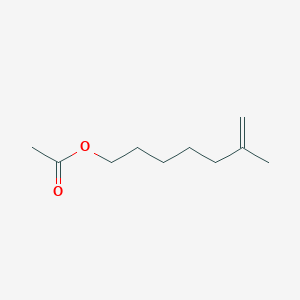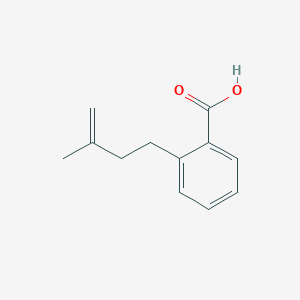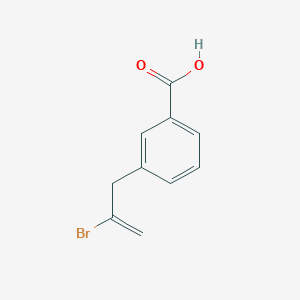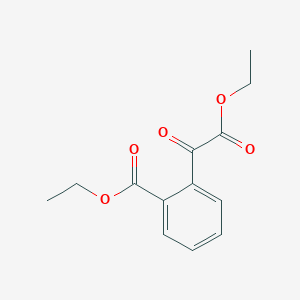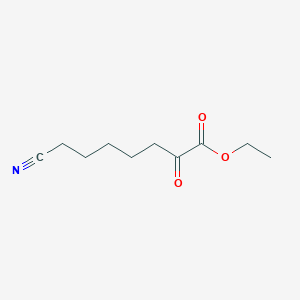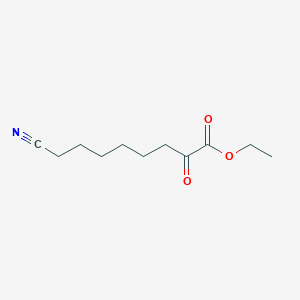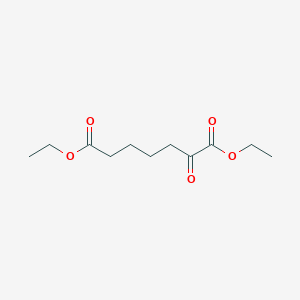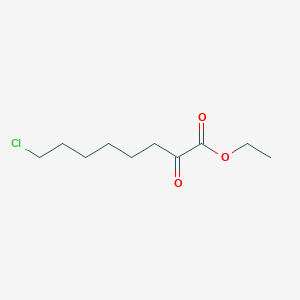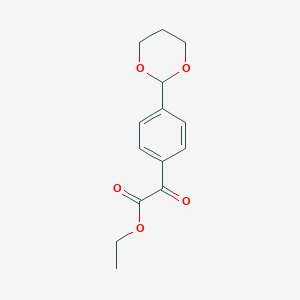
Ethyl 4-(1,3-dioxan-2-YL)benzoylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds : Ethyl 4-(1,3-dioxan-2-yl)benzoylformate is used in the chemoenzymatic synthesis of pharmaceuticals like the HMG-CoA reductase inhibitor Rosuvastatin and the natural Styryl lactone Cryptomoscatone E1 (Ramesh et al., 2017). Additionally, it plays a role in the synthesis of compounds with anti-microbial properties (Spoorthy et al., 2021).
Advanced Organic Synthesis : This compound is involved in complex organic synthesis processes like the three-component spiro heterocyclization of Pyrrolediones (Sal’nikova et al., 2019), and in the synthesis of alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates (Štefanić et al., 2001).
Catalysis and Polymerization : It is used in heterogeneously catalyzed condensations of glycerol to cyclic acetals, suggesting potential applications in developing novel platform chemicals (Deutsch et al., 2007), and in the alkylation of cyclic amines with alcohols catalyzed by Ru(II) complexes (Ulu et al., 2017).
Protective and Activating Groups in Synthesis : The compound serves as a versatile protecting and activating group for amine synthesis, demonstrating its utility in the modification and activation of various organic compounds (Sakamoto et al., 2006).
Propriétés
IUPAC Name |
ethyl 2-[4-(1,3-dioxan-2-yl)phenyl]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-2-17-13(16)12(15)10-4-6-11(7-5-10)14-18-8-3-9-19-14/h4-7,14H,2-3,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBBVPMOQRXLQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1,3-dioxan-2-YL)benzoylformate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

